An In-depth Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
An In-depth Technical Guide to Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by detailing its molecular characteristics, a robust synthesis protocol, and expected analytical signatures.
Introduction and Significance
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate (CAS No. 550998-52-2) belongs to the benzothiophene class of compounds, which are bicyclic aromatic structures containing a fused benzene and thiophene ring. The incorporation of a fluorine atom at the 6-position and a methyl carboxylate group at the 2-position imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The benzothiophene scaffold itself is a well-known pharmacophore present in a variety of biologically active compounds.
Molecular Structure and Physicochemical Properties
The structural representation and key physicochemical properties of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate are summarized below. It is important to note that while some properties are experimentally determined for closely related analogs, specific experimental data for this compound is limited in publicly available literature.
Table 1: Physicochemical Properties of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇FO₂S | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| CAS Number | 550998-52-2 | [1] |
| Appearance | White to off-white solid (predicted) | Based on analogous compounds |
| Melting Point | Not available (estimated >100 °C) | The related Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has a melting point of 118-124 °C. |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone (predicted). | General solubility for this class of compounds. |
Synthesis and Purification
A reliable method for the synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is adapted from the established synthesis of the corresponding ethyl ester. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.
Synthetic Scheme
Caption: Synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate.
Experimental Protocol
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Reaction Setup: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq.) and potassium carbonate (1.5 eq.).
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Reaction Conditions: Stir the mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 6-fluorobenzo[b]thiophene-2-carboxylate as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester group.
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δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the 3-position of the benzothiophene ring.
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δ ~8.1-7.9 ppm (m, 2H): These multiplets arise from the protons at the 4- and 7-positions of the fused benzene ring.
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δ ~7.4 ppm (m, 1H): This multiplet is attributed to the proton at the 5-position.
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δ ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ ~163 ppm: Carbonyl carbon of the methyl ester.
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δ ~160 ppm (d, J ≈ 250 Hz): Carbon at the 6-position bearing the fluorine atom, showing a large coupling constant.
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δ ~143-135 ppm: Quaternary carbons of the benzothiophene ring system.
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δ ~130-109 ppm: Aromatic carbons of the benzene and thiophene rings.
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δ ~52 ppm: Methyl carbon of the ester group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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~1720 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
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~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
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~1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.
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~1250 cm⁻¹ (strong): C-O stretching vibration of the ester.
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~1100 cm⁻¹ (strong): C-F stretching vibration.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the entire methoxycarbonyl group (-COOCH₃, M-59).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 6-fluorobenzo[b]thiophene-2-carboxylate. Based on the safety data for analogous compounds, the following guidelines are recommended.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance. It may be harmful if swallowed and may cause skin and eye irritation.[3]
Applications and Future Outlook
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in:
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Drug Discovery: As a scaffold for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.
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Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties of the benzothiophene core can be fine-tuned.
The continued exploration of the reactivity and derivatization of this compound is expected to lead to the discovery of new molecules with valuable biological and material properties.
Caption: Workflow from Methyl 6-fluorobenzo[b]thiophene-2-carboxylate to applications.
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC NIH. [Link]
